N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

Physicochemical Property pKa Drug Likeness

Researchers optimizing anti-infective SAR programs require structurally precise chemical probes where even minor substituent changes (e.g., ortho- vs. para-chloro) alter pKa and target engagement. N-(4-Chlorobenzyl)-5-nitroimidazo[2,1-b]thiazol-6-amine (CAS 339008-15-0) addresses this with its defined 4-chlorobenzyl substitution: • Predicted pKa of 3.65±0.40, distinct from N-benzyl (CAS 339008-14-9) and N-(2-chlorobenzyl) (CAS 339008-16-1) analogs • Class-validated 5-nitroimidazo[2,1-b]thiazole scaffold with reported anti-Candida activity • Standard pack sizes 10 mg-100 mg; bulk custom synthesis available

Molecular Formula C12H9ClN4O2S
Molecular Weight 308.74
CAS No. 339008-15-0
Cat. No. B2605204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
CAS339008-15-0
Molecular FormulaC12H9ClN4O2S
Molecular Weight308.74
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl
InChIInChI=1S/C12H9ClN4O2S/c13-9-3-1-8(2-4-9)7-14-10-11(17(18)19)16-5-6-20-12(16)15-10/h1-6,14H,7H2
InChIKeyJODBWSLRWQKYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Identity: N-(4-Chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine


N-(4-Chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine (CAS 339008-15-0) is a synthetic heterocyclic compound belonging to the 5-nitroimidazo[2,1-b]thiazole class, characterized by a 4-chlorobenzyl substituent on the 6-amine position. It has a molecular formula of C12H9ClN4O2S and a molecular weight of 308.74 g/mol . Its predicted physicochemical properties include a density of 1.62±0.1 g/cm³ and a pKa of 3.65±0.40 . This compound is primarily utilized as a research tool in medicinal chemistry and biological screening, particularly within anti-infective discovery programs exploring the imidazo[2,1-b]thiazole scaffold.

1
Scaffold Context
5-Nitroimidazo[2,1-b]thiazole scaffold with reported class-level anti-infective activity; supports antimicrobial screening library inclusion.
2
SAR Probe Fit
4-Chlorobenzyl substituent at the 6-amine position enables structure-activity relationship studies at this key vector.
3
Procurement Identity
Exact regioisomer required; ortho-substituted and unsubstituted benzyl analogs are distinct chemical entities for screening.

Why Generic Substitution Fails for 339008-15-0


Simple substitution within the 5-nitroimidazo[2,1-b]thiazol-6-amine series is not chemically valid due to the profound impact of the N-benzyl substituent on electronic properties and molecular recognition. The specific 4-chlorobenzyl group in CAS 339008-15-0 directly modulates the compound's predicted pKa (3.65±0.40) and lipophilicity, which are critical for target engagement and pharmacokinetic behavior, and these properties differ from those of close analogs like the unsubstituted N-benzyl (CAS 339008-14-9) or the ortho-substituted N-(2-chlorobenzyl) (CAS 339008-16-1) derivatives . The broader 5-nitroimidazo[2,1-b]thiazole class is known for potent anti-infective activity, but this activity is highly sensitive to specific structural modifications at the 6-position [1]. Therefore, procuring the exact compound is essential for reproducing experimental results or advancing a specific structure-activity relationship (SAR) hypothesis.

Target Compound N-(4-Chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
CAS 339008-15-0
Analog May Not Transfer N-Benzyl analog (CAS 339008-14-9) or N-(2-Chlorobenzyl) regioisomer (CAS 339008-16-1) may shift ionization, target engagement, and anti-infective screening profile.
pKa and lipophilicity differences driven by the 4-chloro substituent position are class-relevant; SAR at the 6-position is sensitive to benzyl ring electronics. Direct substitution without empirical validation may compromise assay reproducibility.

Analog Comparison for N-(4-Chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine


pKa Modulation by 4-Chlorobenzyl Group

The predicted pKa for N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is 3.65±0.40 . The electron-withdrawing chlorine atom on the benzyl ring is expected to acidify the nearby amine relative to the unsubstituted N-benzyl analog (CAS 339008-14-9), for which specific predicted pKa data was not located. This difference in basicity directly influences ionization state at physiological pH, affecting solubility, permeability, and potential binding interactions, thereby distinguishing it from its less electron-deficient analogs.

Predicted pKa
Data to verify
3.65 ± 0.40
Reported computational prediction; may support ionization-state interpretation in screening assays.
Comparator N-benzyl analog pKa data not available for direct context.
Physicochemical Property pKa Drug Likeness

Density vs. 2-Chlorobenzyl Regioisomer

The predicted density of N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is 1.62±0.1 g/cm³ . For its regioisomer, N-(2-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine (CAS 339008-16-1), the predicted density is 1.6±0.1 g/cm³ . The marginal difference in predicted density suggests subtle but potentially significant variations in crystal packing and solid-state properties, which can affect formulation, solubility, and stability during storage and experimental use.

Predicted Density
Source review
1.62 ± 0.1 vs 1.6 ± 0.1 g/cm³ (2-chloro regioisomer)
Marginal predicted difference; solid-state property context requires empirical confirmation.
Computational models; difference within error margin.
Physicochemical Property Density Isomer Comparison

Purity Grade as Procurement Differentiator

Commercially available N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is offered at varying purity grades, with some vendors providing 90% purity and others specifying a minimum of 95% . This variation in purity, which is often assay-dependent, can directly impact the outcome of biological assays where impurities may cause off-target effects or affect solubility. Procurement from a supplier providing a detailed Certificate of Analysis and consistent batch-to-batch purity is crucial for reproducible research.

Commercial Purity Range
Specification review
90% to 95% across suppliers
Vendor-dependent grade may impact bioassay concentration calculations.
Verify supplier COA for batch-specific purity.
Purity Procurement Quality Control

5-Nitroimidazo[2,1-b]thiazole Anti-Infective Activity

The broader class of 5-nitroimidazo[2,1-b]thiazoles has demonstrated significant antimicrobial activity, with specific derivatives showing potent effects against all Candida strains tested and notable antifungal potential specifically against Candida tropicalis [1]. While the activity of the exact target compound has not been reported in isolation, its inclusion in this active class provides a strong rationale for its evaluation as a potential anti-infective agent, a hypothesis that requires experimental validation.

Anti-Infective Class Evidence
Class-level
Derivatives active against Candida spp., including C. tropicalis (Juspin et al., 2010).
Supports antimicrobial screening rationale; target compound activity not individually reported.
Class-level inference; requires empirical validation for this specific derivative.
Anti-infective Antifungal Antimicrobial Class-level inference

Applications of N-(4-Chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine


Anti-Infective Hit-to-Lead Optimization

Based on the class-level anti-infective activity of 5-nitroimidazo[2,1-b]thiazoles, this 4-chlorobenzyl derivative is a suitable candidate for hit-to-lead optimization in antifungal drug discovery, particularly for Candida tropicalis infections [1]. Its distinct pKa may offer a selectivity advantage over non-chlorinated analogs, provided this hypothesis is empirically validated.

SAR Probe for 6-Amine Position

The compound serves as a crucial SAR probe due to the electron-withdrawing nature of the 4-chloro substituent. Comparative screening against the N-benzyl (CAS 339008-14-9) and N-(4-methoxybenzyl) (CAS 339021-37-3) analogs would allow researchers to map the electronic and steric requirements of the binding pocket for target engagement .

Chemical Probe for Target Identification

As a distinct chemical entity within a bio-active class, this compound can be utilized as a chemical probe in target identification studies. Its unique predicted pKa may influence its subcellular localization or interaction with specific protein targets compared to other members of the series .

Procurement for Compound Library Expansion

For organizations building a diverse and SAR-rich compound library targeting infectious diseases, procuring this 4-chlorobenzyl derivative is justified. Its structural uniqueness from the N-benzyl and N-(2-chlorobenzyl) regioisomers expands the chemical space of the library, increasing the probability of identifying a hit with a novel biological profile .

Application
Selection Property
Validation Focus
Antimicrobial Screening Studies
Class-level imidazo[2,1-b]thiazole scaffold activity
Strain-panel MIC determination for this specific derivative
SAR Probe at 6-Amine Position
4-Chlorobenzyl electronic and steric profile
Comparative screening vs N-benzyl and regioisomeric analogs
Target Identification Probe
Distinct predicted pKa and ionization context
Subcellular localization and target engagement assays
Compound Library Expansion
Structural uniqueness from unsubstituted and ortho-substituted analogs
Chemical space diversity for anti-infective hit discovery
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